![molecular formula C26H24N2O3 B7687789 N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide](/img/structure/B7687789.png)
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
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Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as EHPQMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. Specifically, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in the regulation of cell growth and survival. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to exhibit significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of cell cycle arrest and apoptosis, and modulation of various cellular pathways involved in cancer cell survival and growth. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is its significant anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of novel anti-cancer drugs. However, one of the limitations of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, such as neuroscience and immunology, and the evaluation of its safety and efficacy in vivo. Further studies are also needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide and to identify potential targets for its anti-cancer activity.
Synthesis Methods
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 3-methylbenzoyl chloride, followed by the reaction of the resulting compound with 2-hydroxy-3-formylquinoline. The final product is obtained through the condensation of the resulting intermediate with a suitable amine.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In particular, it has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-3-31-23-13-11-22(12-14-23)28(26(30)20-9-6-7-18(2)15-20)17-21-16-19-8-4-5-10-24(19)27-25(21)29/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFNZDTSGKIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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